

# Synthesis of Vilazodone: An Application Note and Protocol for Drug Development Professionals

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## Compound of Interest

Compound Name: *Ethyl 5-aminobenzofuran-2-carboxylate*

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This document provides a detailed application note and protocol for the synthesis of Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, starting from **Ethyl 5-aminobenzofuran-2-carboxylate**. This synthetic route is relevant for process development and scale-up operations in the pharmaceutical industry.

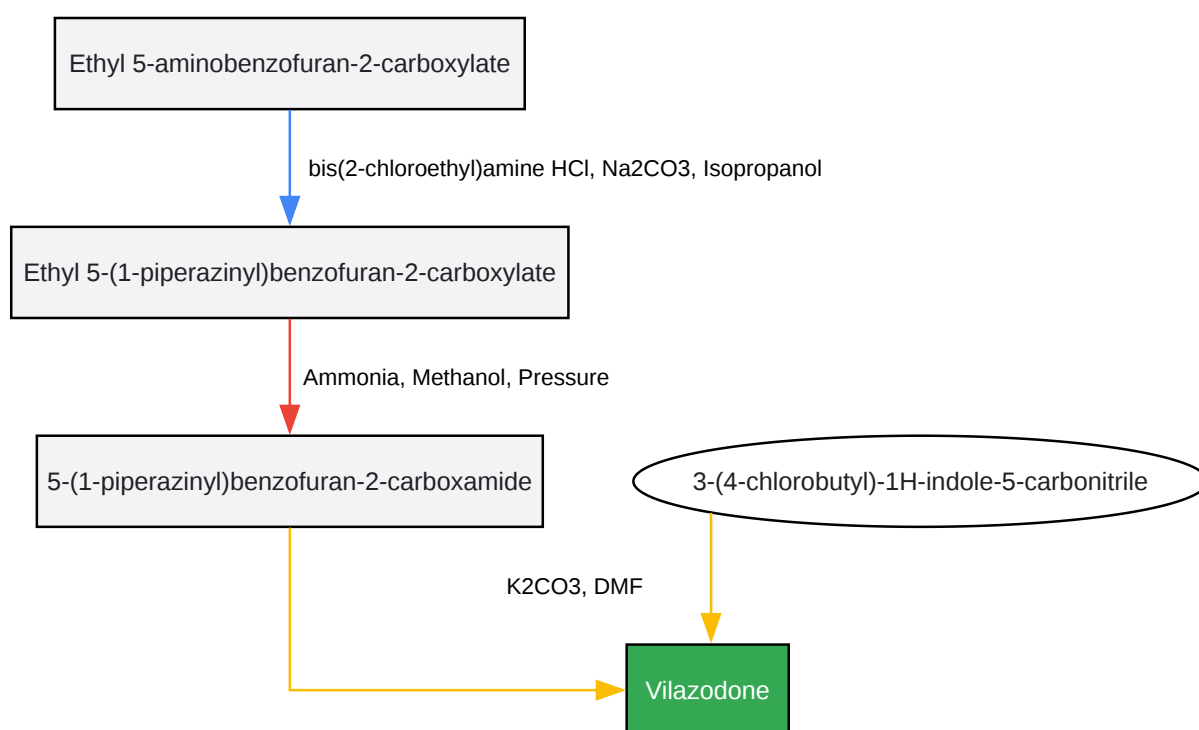
## Introduction

Vilazodone is a significant therapeutic agent for the treatment of major depressive disorder. Its synthesis has been approached through various routes. The pathway commencing with **Ethyl 5-aminobenzofuran-2-carboxylate** is a notable option for producing the key benzofuran-piperazine intermediate. This document outlines a comprehensive, multi-step synthesis, providing detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

## Overall Synthetic Pathway

The synthesis of Vilazodone from **Ethyl 5-aminobenzofuran-2-carboxylate** can be summarized in three principal stages:

- Formation of the Piperazine Ring: Reaction of **Ethyl 5-aminobenzofuran-2-carboxylate** with bis(2-chloroethyl)amine hydrochloride to introduce the piperazine moiety, yielding Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.
- Amidation: Conversion of the ethyl ester of the benzofuran intermediate to the corresponding primary amide, 5-(1-piperazinyl)benzofuran-2-carboxamide.
- Coupling Reaction: N-alkylation of the piperazine ring of the amide intermediate with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to afford the final Vilazodone molecule.



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Caption: Synthetic workflow for Vilazodone.

## Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the Vilazodone synthesis.

Step	Product	Starting Material	Molar Ratio (Starting Material:Reagent)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
1. Piperazine Formation	Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate	Ethyl 5-aminobenzofuran-2-carboxylate	1 : 1 (amine)	Isopropanol	50-60	4	~85	>98
2. Amidation	5-(1-piperazinyl)benzofuran-2-carboxamide	Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate	N/A (Excess Ammonia)	Methanol	120-130	24	High	>99
3. Coupling	Vilazodone	5-(1-piperazinyl)benzofuran-2-carboxamide	1 : 1.1 (indole)	DMF	80-90	12-16	~80-90	>99.5

## Experimental Protocols

### Step 1: Synthesis of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

This procedure details the formation of the key piperazine-substituted benzofuran intermediate.

Materials:

- **Ethyl 5-aminobenzofuran-2-carboxylate**
- Bis(2-chloroethyl)amine hydrochloride
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- Isopropanol
- Dichloromethane
- Water

Procedure:

- To a reaction flask, add **Ethyl 5-aminobenzofuran-2-carboxylate** (20.0 g), bis(2-chloroethyl)amine hydrochloride (20.0 g), sodium carbonate (20 g), and isopropanol (300 ml).<sup>[1]</sup>
- Heat the mixture to 50-60 °C and stir for 4 hours.<sup>[1]</sup>
- After the reaction is complete, filter off the insoluble substances.
- Concentrate the filtrate under reduced pressure to remove the majority of the solvent.
- To the residue, add water (200 ml) and extract with dichloromethane (200 ml).
- Separate the organic layer and concentrate it under reduced pressure to obtain a slurry.
- Filter the slurry and dry the solid in a vacuum drying oven at 40-50 °C to yield Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

## Step 2: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide

This protocol describes the conversion of the ethyl ester to the primary amide, a crucial step for the final coupling.

Materials:

- Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate
- Methanolic ammonia solution (saturated)
- Methanol

Procedure:

- Place Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate in a high-pressure reactor.
- Add a saturated solution of ammonia in methanol.
- Seal the reactor and heat to 120-130 °C for 24 hours.
- After cooling to room temperature, vent the reactor.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- The resulting crude 5-(1-piperazinyl)benzofuran-2-carboxamide can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

## Step 3: Synthesis of Vilazodone

This final step involves the coupling of the benzofuran-piperazine amide with the indole moiety.

Materials:

- 5-(1-piperazinyl)benzofuran-2-carboxamide
- 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
- Potassium Carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)

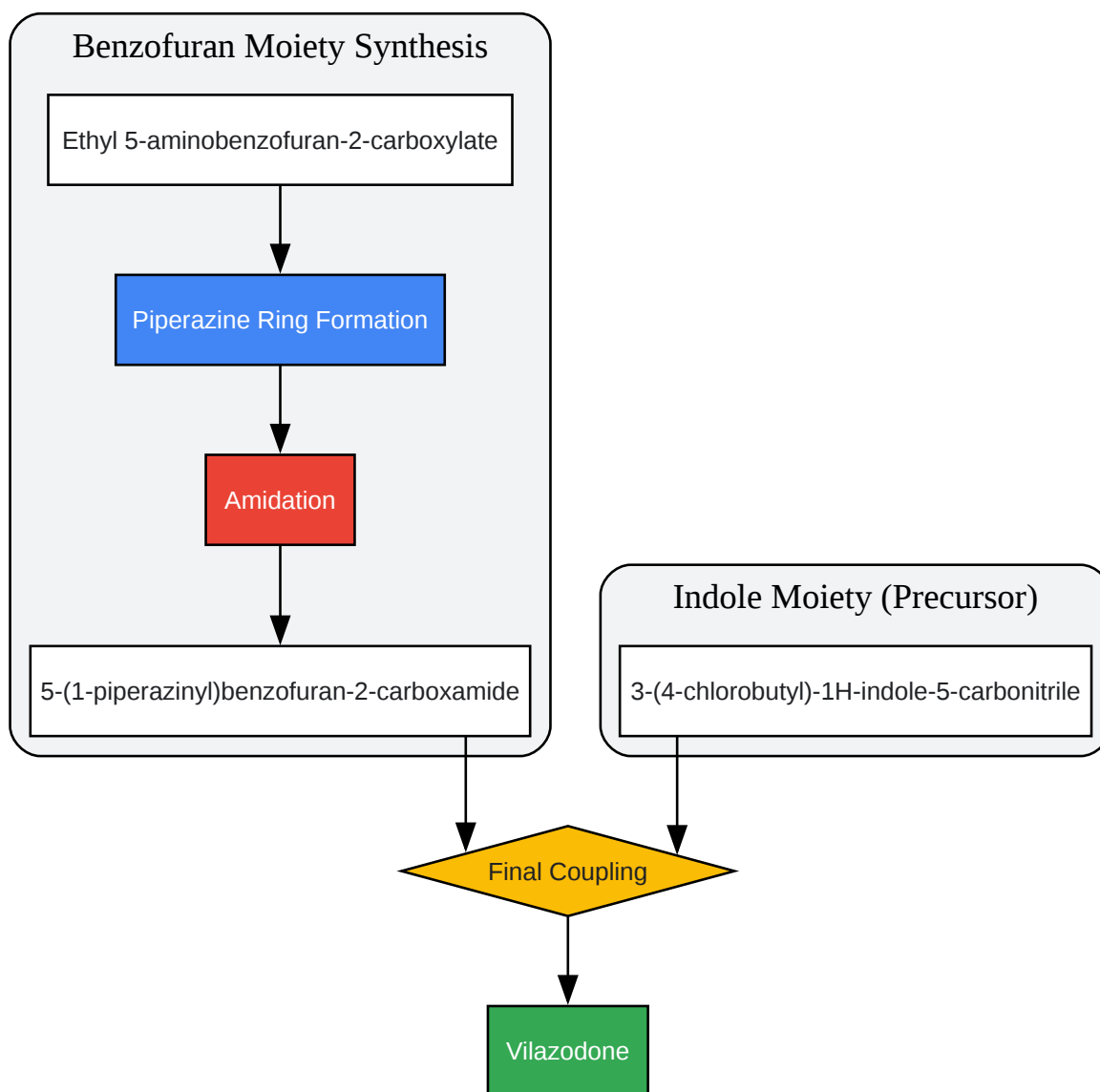
- Water
- Ethanol

Procedure:

- To a reaction flask, add 5-(1-piperazinyl)benzofuran-2-carboxamide, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, and potassium carbonate in dimethylformamide.
- Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
- Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into water with stirring.
- Filter the precipitated solid and wash it with water.
- Purify the crude Vilazodone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.

## Logical Relationship of Synthetic Steps

The synthesis follows a convergent strategy where the two key fragments, the benzofuran-piperazine and the indole moieties, are prepared separately and then coupled in the final step.



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Caption: Convergent synthesis strategy for Vilazodone.

## Conclusion

The synthetic route described provides a viable and detailed pathway for the preparation of Vilazodone from **Ethyl 5-aminobenzofuran-2-carboxylate**. The protocols are presented to be clear and reproducible for researchers and professionals in drug development. Adherence to good laboratory practices and appropriate safety measures is essential when performing these

chemical transformations. The provided quantitative data serves as a benchmark for process optimization and scale-up considerations.

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## References

- 1. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [[patents.google.com](https://patents.google.com)]
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